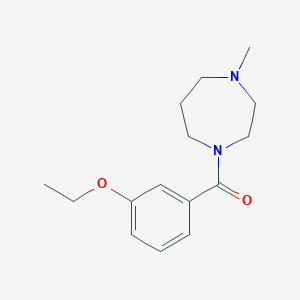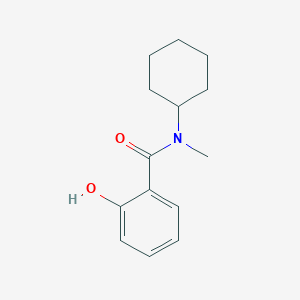![molecular formula C19H32N2O B5379215 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane, also known as DMAD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAD belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
作用机制
The mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has also been shown to inhibit the activity of PKC, which can lead to the inhibition of cell proliferation and angiogenesis. In addition, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It has also been shown to have a high affinity for its target enzymes and signaling pathways. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has some limitations for lab experiments. It is relatively unstable and can degrade over time. It also has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane research. One direction is to investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, future research could focus on improving the stability and solubility of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane to make it more suitable for in vivo studies.
合成方法
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane can be synthesized using a two-step process. The first step involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride to yield 3,5-dimethyladamantane-1-carbonyl chloride. The second step involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 4-methyl-1,4-diazepane in the presence of triethylamine to yield 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane.
科学研究应用
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)